Cas no 38694-07-4 (3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid)
3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid
- 3-(3-AMINOPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID
- 3-(3-AMINOPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLICACID
- 38694-07-4
- DTXSID30857206
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- MDL: MFCD22573886
- Inchi: 1S/C11H10N2O3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,12H2,1H3,(H,14,15)
- InChI Key: CAVGYUXRBHNQQQ-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(=O)O)C(C2C=CC=C(C=2)N)=N1
Computed Properties
- Exact Mass: 218.06914219g/mol
- Monoisotopic Mass: 218.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 89.4Ų
3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM320956-1g |
3-(3-Aminophenyl)-5-methylisoxazole-4-carboxylic acid |
38694-07-4 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM320956-1g |
3-(3-Aminophenyl)-5-methylisoxazole-4-carboxylic acid |
38694-07-4 | 95% | 1g |
$636 | 2021-08-18 |
3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid
Research Briefing on 3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid (CAS: 38694-07-4)
3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid (CAS: 38694-07-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly as a scaffold for designing novel therapeutic agents. This briefing provides an overview of the latest research findings related to this compound, highlighting its pharmacological properties and potential therapeutic uses.
The compound's structure features an oxazole ring, which is known for its versatility in medicinal chemistry. The presence of both an amino group and a carboxylic acid moiety offers multiple sites for chemical modifications, enabling the development of derivatives with enhanced biological activities. Recent synthetic approaches have employed green chemistry principles to improve yield and reduce environmental impact, as reported in a 2023 study published in the Journal of Medicinal Chemistry.
In terms of biological activity, 3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid has shown promising results as an inhibitor of key enzymes involved in inflammatory pathways. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy in suppressing cyclooxygenase-2 (COX-2) activity, suggesting potential applications in anti-inflammatory therapies. Additionally, its derivatives have been explored for their antimicrobial properties, with some showing activity against resistant bacterial strains.
Recent advancements in computational chemistry have facilitated the rational design of derivatives targeting specific biological targets. Molecular docking studies have revealed strong binding affinities for proteins involved in cancer progression, such as kinases and histone deacetylases. These findings, published in a 2023 issue of European Journal of Medicinal Chemistry, underscore the compound's potential as a lead structure for anticancer drug development.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid and its derivatives. Issues such as solubility, metabolic stability, and bioavailability are currently being addressed through structural modifications and formulation strategies. Ongoing research aims to bridge these gaps and advance the compound toward preclinical evaluation.
In conclusion, 3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid represents a versatile scaffold with significant potential in drug discovery. Its diverse biological activities and modifiable structure make it a valuable candidate for further investigation. Future research should focus on expanding its therapeutic applications and addressing existing limitations to facilitate its transition into clinical development.
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